5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
Properties
IUPAC Name |
5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-8-10-15(11-9-14)17-13-18-16-5-2-3-6-19(16)25-21(23(18)22-17)20-7-4-12-24-20/h2-12,18,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIUXRWXUKZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule characterized by a unique combination of heterocycles, particularly furan and pyrazole rings. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities associated with this compound, drawing on various studies and findings.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values ranging from 16.19 μM to 60 μM against HCT-116 and MCF-7 cell lines, indicating moderate to potent anticancer activity .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 |
| Compound B | MCF-7 | 17.16 |
| Compound C | Various | < 60 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. In particular, several compounds have been identified that inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, certain derivatives exhibited COX-2 inhibitory activities with IC50 values as low as 0.034 μM, suggesting strong anti-inflammatory potential .
Table 2: COX Inhibition Studies
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 5.40 | 0.01 |
| Compound E | 0.034 | 0.052 |
The mechanism of action for compounds such as This compound often involves interactions with specific molecular targets such as enzymes and receptors. The furan and pyrazole moieties are capable of engaging in π-π stacking interactions and hydrogen bonding with biological macromolecules, which can modulate enzyme activity or receptor signaling pathways .
Study on Anticancer Properties
In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, researchers synthesized a series of compounds including This compound . These compounds were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
Study on Anti-inflammatory Effects
Another significant study investigated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results showed that several derivatives exhibited high edema inhibition percentages (up to 96%), demonstrating their potential as anti-inflammatory agents with minimal gastrointestinal toxicity .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
- Chlorophenyl and phenol substituents () increase hydrophobicity and polarity, respectively, impacting solubility and membrane permeability. Thiophene substitution () may alter electronic properties compared to furan, influencing receptor affinity.
Physicochemical Properties
Table 2: Physicochemical Data
- Key Observations: The p-tolyl group in the target compound contributes to a higher LogP than spirocyclohexane derivatives (), favoring lipid bilayer penetration. Phenol-substituted analogues () show improved aqueous solubility due to H-bonding capacity.
Q & A
Q. What are the key synthetic routes for 5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
The synthesis typically involves multi-step reactions, including cyclization of precursors such as substituted hydrazines and carbonyl compounds. A common approach involves:
- Step 1 : Formation of the pyrazole ring via condensation of hydrazine derivatives with ketones.
- Step 2 : Cyclization with a phenolic component to construct the benzoxazine moiety.
- Step 3 : Functionalization of the furan and p-tolyl groups via Suzuki coupling or nucleophilic substitution. Microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to traditional thermal methods .
Q. How is the compound’s structure confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring fusion.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% by area normalization).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values). X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions in aryl substitutions .
- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for furan and p-tolyl groups .
- Temperature control : Lower temperatures (0–5°C) reduce decomposition in sensitive intermediates. Systematic Design of Experiments (DoE) can identify interactions between variables (e.g., solvent, temperature, catalyst loading) to maximize yield .
Q. What computational methods predict the compound’s biological activity and target interactions?
Advanced approaches include:
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., COX-2 for anti-inflammatory activity).
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations).
- QSAR Modeling : Links substituent electronic properties (e.g., Hammett σ values) to bioactivity trends. These methods guide experimental validation, reducing trial-and-error screening .
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values across studies)?
Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
- Structure-Activity Relationship (SAR) Analysis : Compare derivatives to isolate substituent effects (e.g., chlorine vs. methoxy groups altering logP and membrane permeability) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific artifacts.
Q. What experimental controls are critical when evaluating the compound’s antimicrobial activity?
Essential controls:
- Positive Controls : Standard antibiotics (e.g., ciprofloxacin for Gram-negative bacteria).
- Solvent Controls : DMSO at concentrations ≤1% to rule out solvent toxicity.
- Time-Kill Assays : Confirm static vs. cidal effects over 24–48 hours. MIC/MBC ratios should be reported to clarify mechanism .
Structural and Mechanistic Insights
Q. How does the furan ring influence the compound’s electronic properties and reactivity?
The furan’s electron-rich π-system:
- Enhances electrophilic substitution at the 5-position.
- Stabilizes charge-transfer complexes in photophysical studies (e.g., fluorescence quenching by nitroaromatics).
- Modulates redox potential, as shown by cyclic voltammetry (e.g., E₁/2 ≈ −0.8 V vs. Ag/AgCl) .
Q. What spectroscopic techniques characterize the compound’s dynamic behavior in solution?
Advanced methods:
- 2D NMR (COSY, NOESY) : Maps spatial proximity of protons in the fused ring system.
- Variable-Temperature NMR : Detects conformational flipping in the dihydrooxazine ring (ΔG‡ ≈ 60 kJ/mol).
- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~ 280 nm) for solvatochromic studies .
Comparative Analysis
Q. How do structural analogs compare in terms of metabolic stability?
Key findings from cytochrome P450 (CYP) assays:
- Analog with p-fluorophenyl : Increased CYP3A4 metabolism (t₁/₂ = 2.1 h vs. 4.5 h for parent compound).
- Methoxy-substituted derivatives : Reduced clearance due to steric hindrance of oxidation sites. Microsomal stability assays (e.g., human liver microsomes) combined with LC-MS/MS are standard .
Ethical and Safety Considerations
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
